2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Structure: It consists of a central imidazolidinone ring with two aromatic substituentsa cyclopentyl group and a methoxyphenyl group.
Functional Groups: The compound contains an amide functional group (acetamide) and two methoxy groups.
Preparation Methods
Synthesis Routes: The synthetic preparation of this compound involves several steps
Imidazolidinone Formation: Start with a suitable precursor to form the imidazolidinone ring. This could involve cyclization reactions, such as condensation of an amine and a carbonyl compound.
Cyclopentyl Substitution: Introduce the cyclopentyl group at the appropriate position on the imidazolidinone ring. This can be achieved through nucleophilic substitution or other synthetic methods.
Methoxyphenyl Substitution: Similarly, attach the methoxyphenyl group to the imidazolidinone ring.
Amide Formation: Finally, convert the carboxylic acid group (from the acetamide) into an amide by reacting it with an amine.
Industrial Production: The industrial-scale production of this compound likely involves optimized synthetic routes, purification, and isolation techniques. Unfortunately, specific details about industrial methods are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, especially if it contains vulnerable functional groups.
Reduction: Reduction reactions could modify the imidazolidinone ring or other moieties.
Substitution: Nucleophilic substitution reactions can occur at various positions.
Other Transformations: Depending on the reaction conditions, rearrangements or other transformations may occur.
Base: Used for deprotonation or cyclization steps.
Acid: For protonation or activation.
Nucleophiles: Required for substitution reactions.
Oxidizing Agents: To facilitate oxidation processes.
Major Products: The major products depend on the specific reaction conditions and regioselectivity. Isomers and stereoisomers may also form.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May contribute to the development of novel materials.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, we can explore related structures, such as benzamides . Comparing their properties and reactivity can highlight the uniqueness of our compound.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-12-10-16(11-13-19)25-22(28)15-21-23(29)27(18-8-5-9-20(14-18)32-2)24(30)26(21)17-6-3-4-7-17/h5,8-14,17,21H,3-4,6-7,15H2,1-2H3,(H,25,28) |
InChI Key |
XSLKUFCBTMMURL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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